![molecular formula C13H11F2N3 B2834315 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine CAS No. 2415554-52-6](/img/structure/B2834315.png)
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukins, interferons, and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Mechanism of Action
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine selectively inhibits JAK3 by binding to its catalytic domain, thereby preventing the phosphorylation of downstream signaling molecules and the activation of cytokine receptors. This leads to the suppression of cytokine-mediated immune responses and the reduction of inflammation.
Biochemical and Physiological Effects:
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine has been shown to effectively reduce inflammation and suppress the immune response by inhibiting JAK3-mediated cytokine signaling. The drug has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ), while increasing the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine in lab experiments include its potent and selective inhibition of JAK3, its ability to effectively reduce inflammation and suppress the immune response, and its potential therapeutic applications in various autoimmune and inflammatory diseases. However, the limitations of using 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine in lab experiments include its high cost, its potential toxicity, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine. One direction is to investigate its potential therapeutic applications in other autoimmune and inflammatory diseases, such as lupus, type 1 diabetes, and asthma. Another direction is to explore its combination therapy with other immunomodulatory drugs, such as tumor necrosis factor-alpha (TNF-α) inhibitors and interleukin-6 (IL-6) inhibitors. Additionally, the development of novel JAK3 inhibitors with improved pharmacokinetic and pharmacodynamic properties is another area of future research.
Synthesis Methods
The synthesis of 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine involves several steps, starting from the reaction of 4-fluoroaniline with ethyl 2-cyano-3,3-dimethylacrylate to yield ethyl 2-(4-fluorophenylamino)-3-cyano-3,3-dimethylacrylate. This intermediate is then reacted with cyclopropylamine and trifluoroacetic acid to obtain 6-cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine, the final product.
Scientific Research Applications
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The drug has been shown to effectively reduce inflammation and suppress the immune response by inhibiting JAK3-mediated cytokine signaling.
properties
IUPAC Name |
6-cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3/c14-9-3-5-10(6-4-9)18-13-11(15)12(8-1-2-8)16-7-17-13/h3-8H,1-2H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMIYBNKMZXWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.